Phenethyl indolizine-6-carboxylate
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Overview
Description
Phenethyl indolizine-6-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . The structure of this compound consists of an indolizine core with a phenethyl group and a carboxylate group attached at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenethyl indolizine-6-carboxylate can be achieved through several methods. One common approach involves the use of pyridine or pyrrole scaffolds. The synthesis typically involves the formation of the indolizine core through cyclization reactions. For example, the Scholtz or Chichibabin reactions are classical methodologies used for the synthesis of indolizines . Transition metal-catalyzed reactions and oxidative coupling approaches have also been developed to achieve specific substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenethyl indolizine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenethyl indolizine-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenethyl indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to exert its therapeutic effects .
Comparison with Similar Compounds
Phenethyl indolizine-6-carboxylate can be compared with other similar compounds such as:
Indole derivatives: Indole and its derivatives are well-known for their biological activities and are used in various therapeutic applications.
Indolizidine alkaloids: These compounds share a similar indolizine core and exhibit diverse biological activities.
Pyrrole derivatives: Pyrrole-based compounds are also important in medicinal chemistry and materials science.
This compound is unique due to its specific substitution pattern and the presence of the phenethyl and carboxylate groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-phenylethyl indolizine-6-carboxylate |
InChI |
InChI=1S/C17H15NO2/c19-17(20-12-10-14-5-2-1-3-6-14)15-8-9-16-7-4-11-18(16)13-15/h1-9,11,13H,10,12H2 |
InChI Key |
CBBSJXPPQIVNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CN3C=CC=C3C=C2 |
Origin of Product |
United States |
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